molecular formula C6H8O5 B1605205 Tetrahydrofuran-2,5-dicarboxylic acid CAS No. 6338-43-8

Tetrahydrofuran-2,5-dicarboxylic acid

Cat. No.: B1605205
CAS No.: 6338-43-8
M. Wt: 160.12 g/mol
InChI Key: CWZQRDJXBMLSTF-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H8O5 It is a derivative of tetrahydrofuran, featuring two carboxylic acid groups at the 2 and 5 positions of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofuran-2,5-dicarboxylic acid can be synthesized through the oxidation of tetrahydrofuran-2,5-dimethanol. This process typically involves the use of hydrotalcite-supported gold catalysts in an aqueous medium. The reaction is carried out at elevated temperatures (around 110°C) and under high pressure (approximately 30 bar) of air .

Industrial Production Methods: In industrial settings, this compound can be produced from biomass-derived 5-hydroxymethylfurfural. This involves a two-step process: first, the catalytic hydrogenation of 5-hydroxymethylfurfural to tetrahydrofuran-2,5-dimethanol, followed by its oxidation to this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which tetrahydrofuran-2,5-dicarboxylic acid exerts its effects involves the activation of its etheric C-O bond. This activation can occur through direct protonation at the surface of a solid acid or by liquid-phase protons transported from the surface of the solid acid to the bulk solvent via an ion-exchange process . This mechanism is crucial for its conversion to adipic acid and other derivatives.

Comparison with Similar Compounds

Uniqueness: Tetrahydrofuran-2,5-dicarboxylic acid is unique due to its potential as a renewable feedstock for the production of adipic acid and other valuable chemicals. Its ability to undergo selective oxidation and reduction reactions makes it a versatile compound in both academic research and industrial applications .

Properties

IUPAC Name

oxolane-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZQRDJXBMLSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-43-8
Record name 2,5-Anhydro-3,4-dideoxyhexaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6338-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2, tetrahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

A 100 mL pressure vessel with a glass liner and an impeller was charged with 1.87 g of furan-2,5-dicarboxylic acid, 0.5 g of 4% Pd/Silica and 40 mL of acetic acid. The pressure vessel was purged 3 times with nitrogen, and 2 times with hydrogen. The vessel was then pressurized to 750 psig hydrogen and heated to 140° C. for 3 hours. After cooling the vessel was vented and the solids were separated by filtration. The acetic acid solution was evaporated under vacuum to provide 1.68 g (88% yield) of tetrahydrofuran-2,5-dicarboxylic acid.
Quantity
1.87 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd Silica
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofuran-2,5-dicarboxylic acid
Reactant of Route 2
Tetrahydrofuran-2,5-dicarboxylic acid
Reactant of Route 3
Tetrahydrofuran-2,5-dicarboxylic acid
Reactant of Route 4
Tetrahydrofuran-2,5-dicarboxylic acid
Reactant of Route 5
Tetrahydrofuran-2,5-dicarboxylic acid
Reactant of Route 6
Tetrahydrofuran-2,5-dicarboxylic acid

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